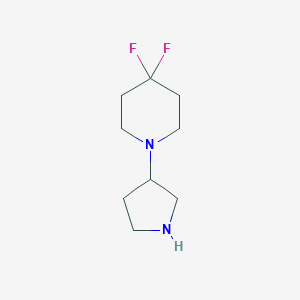![molecular formula C10H7F3O B13330905 Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- CAS No. 136476-26-1](/img/structure/B13330905.png)
Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-: is an organic compound with the molecular formula C9H7F3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a trifluoromethyl group and an ethenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig-Horner Reaction: One common method for synthesizing Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- involves the Wittig-Horner reaction.
Carbon Monoxide and 2-Iodobenzotrifluoride: Another method involves the reaction of carbon monoxide with 2-iodobenzotrifluoride under specific conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various complex molecules .
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- involves its interaction with various molecular targets. It is believed to exert its activity by inhibiting mitochondrial electron transport at the cytochrome bc1 complex . This inhibition disrupts cellular respiration and energy production, leading to various biological effects.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the trifluoromethyl and ethenyl groups.
2-(Trifluoromethyl)benzaldehyde: Similar structure but without the ethenyl group.
2-(Trifluoromethyl)styrene: Similar structure but with a styrene group instead of the aldehyde group.
Uniqueness: Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- is unique due to the presence of both trifluoromethyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
136476-26-1 |
|---|---|
Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-5-3-2-4-8(9)6-14/h2-6H,1H2 |
InChI Key |
SCHHJDUMTGSBBB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


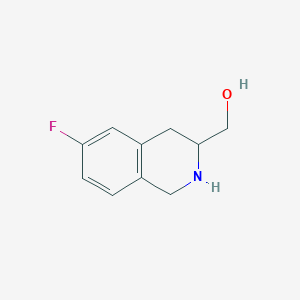
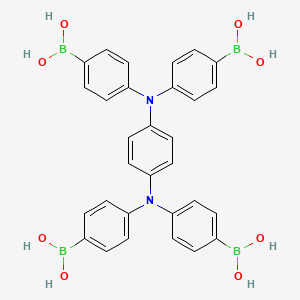
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
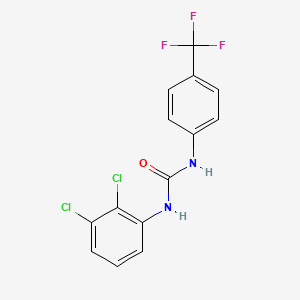
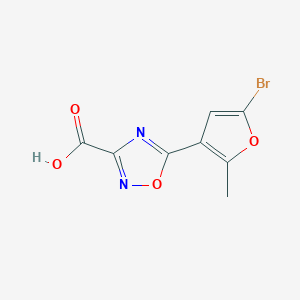
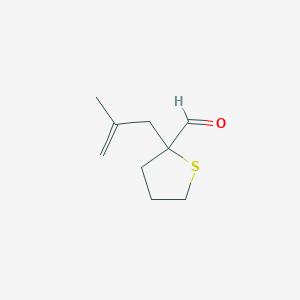
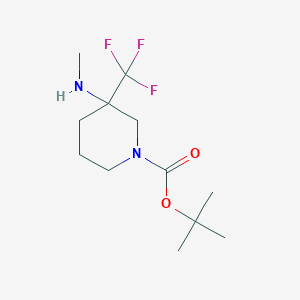
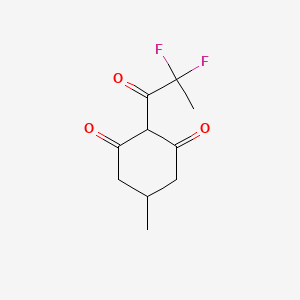
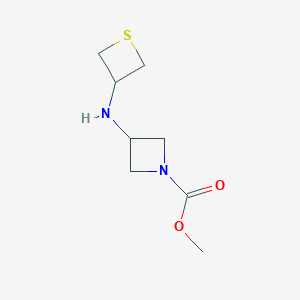
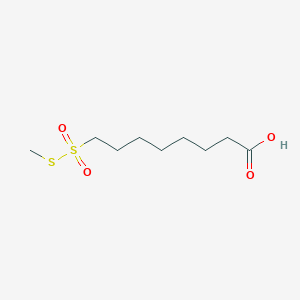
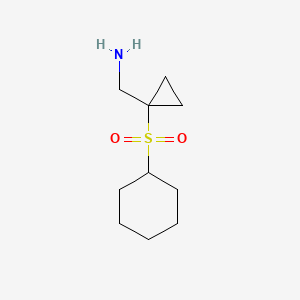
![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)
